molecular formula C20H16FN3O2S B2873267 N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide CAS No. 1171190-16-1

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide

Cat. No.: B2873267
CAS No.: 1171190-16-1
M. Wt: 381.43
InChI Key: UAJJNLXBDWFJFQ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 6, a furan-3-carboxamide group with 2,5-dimethyl substitution, and a pyridin-2-ylmethyl moiety. Benzothiazole derivatives are well-documented for their pharmacological relevance, particularly as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are critical targets in neurodegenerative diseases . The fluorine atom at position 6 of the benzothiazole ring is a strategic modification, as prior studies have shown that electron-withdrawing groups like fluorine enhance enzyme inhibition by optimizing electronic interactions with catalytic sites .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-9-16(13(2)26-12)19(25)24(11-15-5-3-4-8-22-15)20-23-17-7-6-14(21)10-18(17)27-20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJJNLXBDWFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Chloro-4-Fluoroaniline

Adapting the method from Reddy and J (2013), 3-chloro-4-fluoroaniline undergoes cyclization with ammonium thiocyanate in acidic ethanol (HCl, 80°C, 6 h) to yield 6-fluoro-1,3-benzothiazol-2-amine. Thiourea serves as the sulfur donor, with triethylamine neutralizing HCl byproducts.

Key Reaction Parameters

Parameter Value
Solvent Anhydrous ethanol
Temperature 80°C
Reaction Time 6 hours
Yield 78–82%

Mechanistic Insight
The reaction proceeds via electrophilic aromatic substitution at the ortho position relative to the fluorine atom, followed by intramolecular cyclization. The electron-withdrawing fluorine directs regioselectivity, suppressing para-substitution.

Preparation of 2,5-Dimethylfuran-3-Carbonyl Chloride

Carboxylic Acid Activation

The 2,5-dimethylfuran-3-carboxylic acid precursor is treated with thionyl chloride (SOCl₂, 1.2 eq) in dry dichloromethane (0°C → 25°C, 3 h). Gas evolution (SO₂, HCl) confirms completion, yielding the acyl chloride after solvent evaporation.

Optimization Note
Excess SOCl₂ (>1.5 eq) leads to side reactions with the furan oxygen; stoichiometric control is critical.

N-Alkylation with Pyridin-2-ylmethanamine

Nucleophilic Substitution Conditions

The benzothiazole amine undergoes alkylation using pyridin-2-ylmethyl bromide (1.1 eq) in acetonitrile with K₂CO₃ (2 eq) at 60°C for 12 h. The reaction avoids competing amide formation by maintaining anhydrous conditions.

Yield Enhancement Strategy

  • Phase-transfer catalysis (tetrabutylammonium bromide) improves alkylation efficiency (yield increase: 62% → 89%).
  • Microwave irradiation (100 W, 80°C, 30 min) reduces reaction time without compromising yield.

Amide Bond Formation

Coupling Reagent Selection

The acyl chloride reacts with N-(pyridin-2-ylmethyl)-6-fluoro-1,3-benzothiazol-2-amine in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. Alternatives like HATU or EDCl/HOBt provide comparable yields but increase cost.

Comparative Performance

Reagent System Yield (%) Purity (HPLC)
Acyl chloride/DIPEA 91 98.5
HATU/DIPEA 93 99.1
EDCl/HOBt 88 97.8

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR)

  • Benzothiazole protons : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H).
  • Furan methyl groups : δ 2.31 (s, 3H), 2.19 (s, 3H).
  • Pyridinyl CH₂ : δ 4.89 (s, 2H).

Mass Spectrometry

Observed m/z: 428.12 (M+H⁺), calculated for C₂₁H₁₈FN₃O₂S: 427.11.

Green Chemistry Considerations

Solvent Recycling

THF and acetonitrile are recovered via fractional distillation (85–92% recovery rate), reducing environmental impact.

Catalytic Oxidation

Patent WO2017115137A1 demonstrates sodium hypochlorite as a safer alternative to chromium-based oxidizers, achieving 94% conversion with minimal waste.

Industrial-Scale Production Challenges

Purification

Silica gel chromatography remains standard, but crystallization from ethyl acetate/n-hexane (1:3) offers scalable purification (purity: 99.3% vs. 98.1% for chromatography).

Stability Profiling

Accelerated degradation studies (40°C/75% RH, 6 months) show <2% decomposition when stored in amber glass under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Compound A : N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]furan-3-carboxamide hydrochloride ()

  • Key Differences : Replaces the pyridin-2-ylmethyl group with a 3-(4-morpholinyl)propyl chain and exists as a hydrochloride salt.
  • Impact : The morpholine group introduces a tertiary amine, enhancing water solubility (via salt formation) compared to the pyridinylmethyl analog. However, the bulky propyl-morpholine chain may reduce membrane permeability .

Compound B : N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide (CAS 786721-17-3, )

  • Key Differences : Substitutes the dimethylfuran carboxamide with a methylsulfanylpyridine group.
  • Sulfur atoms may also engage in hydrophobic interactions or act as hydrogen bond acceptors.

Carboxamide Group Modifications

Compound C : 1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas (Pejchal et al., 2011, )

  • Key Differences : Replaces the furan-3-carboxamide with a urea linker.
  • Biological Data : Exhibited IC₅₀ values of 0.8–2.1 µM against AChE, outperforming early carboxamide derivatives. Urea groups enhance hydrogen bonding with catalytic triads (e.g., Ser203 in AChE) .

Compound D : Furo[2,3-b]pyridine-3-carboxamide derivatives ()

  • Key Differences : Substitutes benzothiazole with a furopyridine core.

Electronic and Steric Effects of Substituents

  • Fluorine at Position 6: Present in the target compound and Compound A. Fluorine’s electronegativity enhances dipole interactions with AChE’s oxyanion hole, improving inhibitory potency compared to non-fluorinated analogs (e.g., IC₅₀ reduced by ~30% in fluorinated benzothiazoles) .
  • Dimethylfuran vs. Methylsulfanylpyridine (Compound B) : The dimethyl groups on furan increase steric bulk, which may hinder binding in some enzyme pockets but improve metabolic stability.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]furan-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the current understanding of its biological activity, supported by recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C15H16FN3O1SC_{15}H_{16}FN_{3}O_{1}S

It features a benzothiazole moiety, a furan ring, and a pyridine substituent, which are known to contribute to its biological properties.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against various viral strains. Specifically, it has shown promising results in inhibiting the replication of H5N1 influenza virus and SARS-CoV-2.

  • H5N1 Influenza Virus : In vitro assays demonstrated that compounds with similar structures exhibited up to 93% inhibition at concentrations of 0.5 μmol/μL. The IC50 values for these compounds were significantly lower than standard antiviral drugs like ribavirin .
  • SARS-CoV-2 : The compound demonstrated dose-dependent inhibition of SARS-CoV-2 in Vero-E6 cells, with IC50 values reported as low as 3.669 μM for certain derivatives .

Anticancer Activity

The benzothiazole derivatives have been evaluated for their anticancer properties as well. They have shown moderate to good activity against various cancer cell lines, suggesting a potential role in cancer therapy.

Antitubercular Activity

Research has indicated that related compounds possess moderate antitubercular activity against Mycobacterium tuberculosis, further expanding the therapeutic potential of benzothiazole derivatives .

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzothiazole-pyridine hybrids:

  • Study on Antiviral Properties : A study synthesized several derivatives and evaluated their antiviral activity against H5N1 and SARS-CoV-2. Compounds containing fluorine atoms exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Evaluation : Another investigation assessed the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, revealing significant growth inhibition in several cases .

Table 1: Biological Activity Summary

CompoundTarget VirusIC50 (μM)Inhibition (%)
8hH5N10.593
8fSARS-CoV-210.52Significant
14bMycobacterium tuberculosis-Moderate

Table 2: Structure-Activity Relationship (SAR)

CompoundStructural FeaturesBiological Activity
8hTrifluoromethyl groupHigh activity against H5N1
8fFluorine atomSignificant against SARS-CoV-2
14bDimethoxyphenyl groupModerate against M. tuberculosis

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